(4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine (4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17870554
InChI: InChI=1S/C10H16N4/c1-8-6-10(13-9(7-11)12-8)14-4-2-3-5-14/h6H,2-5,7,11H2,1H3
SMILES:
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol

(4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine

CAS No.:

Cat. No.: VC17870554

Molecular Formula: C10H16N4

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

(4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine -

Specification

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
IUPAC Name (4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methanamine
Standard InChI InChI=1S/C10H16N4/c1-8-6-10(13-9(7-11)12-8)14-4-2-3-5-14/h6H,2-5,7,11H2,1H3
Standard InChI Key LXFKDGYUFOFAKW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)CN)N2CCCC2

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is (4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methanamine, and its canonical SMILES representation is CC1=CC(=NC(=N1)CN)N2CCCC2 . Key identifiers include:

PropertyValue
Molecular FormulaC10H16N4\text{C}_{10}\text{H}_{16}\text{N}_4
Molecular Weight192.26 g/mol
InChIKeyLXFKDGYUFOFAKW-UHFFFAOYSA-N
PubChem CID83618707

The pyrimidine ring’s substitution pattern enhances its potential for biological interactions, particularly through hydrogen bonding and π-π stacking .

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound is limited, related pyrimidine derivatives exhibit planar ring systems with dihedral angles between substituents influencing packing efficiency . For example, 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine crystallizes with two molecules in the asymmetric unit, linked via N–H···N hydrogen bonds . Spectroscopic characterization (e.g., NMR, IR) would typically reveal signals corresponding to the amine (-NH2_2), pyrrolidine ring, and aromatic pyrimidine protons.

Synthesis and Preparation

Synthetic Routes

The synthesis of pyrimidine derivatives generally involves condensation reactions or nucleophilic substitutions. For (4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine, a plausible route includes:

  • Formation of the pyrimidine core: Cyclocondensation of β-diketones or amidines with aldehydes.

  • Introduction of substituents:

    • Methylation at position 4 using methylating agents (e.g., CH3_3I).

    • Nucleophilic substitution with pyrrolidine at position 6.

    • Amination at position 2 via reductive amination or direct substitution.

A related compound, N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide, was synthesized using multi-step alkylation and amidation reactions, suggesting analogous strategies could apply.

Optimization Challenges

Key challenges include controlling regioselectivity during substitution and minimizing side reactions. For instance, in the synthesis of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, purification was required to remove phosphorous salt impurities, highlighting the need for precise reaction conditions .

Pharmacological Applications

Comparative Analysis

CompoundActivityTarget
(4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamineUnder investigationNot yet identified
Nilotinib (similar pyrimidine derivative)BCR-ABL kinase inhibitionChronic myeloid leukemia

Research Findings and Future Directions

Current Studies

  • Structural analogs: Derivatives with piperidine or morpholine substituents show enhanced bioavailability .

  • Drug discovery: The primary amine group facilitates conjugation with targeting moieties (e.g., antibodies) .

Knowledge Gaps

  • Mechanism of action: Limited understanding of binding partners.

  • In vivo efficacy: No pharmacokinetic or toxicity profiles available.

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